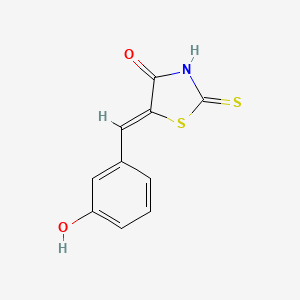

(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 1064365-95-2. It has a molecular weight of 237.3 and its IUPAC name is (5E)-5-(3-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.科学的研究の応用

Synthesis and Evaluation of Derivatives

- Thiazolidinone derivatives, such as methylene-bisthiazolidinones, have been synthesized and evaluated for their potential nematicidal and antibacterial activities. These compounds are prepared through a condensation process involving mercapto acids and exhibit significant biological activities, highlighting the versatility of thiazolidinone-based compounds in developing new nematicides and antibiotics (Srinivas, Nagaraj, & Reddy, 2008).

Antioxidant and Antimicrobial Properties

- Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and tested for their biological properties, including antimicrobial and antioxidant activities. The study underscores the pharmacological significance of thiadiazole and its derivatives, pointing towards the potential of thiazol-4(5H)-one related compounds in pharmaceutical applications (Gür et al., 2020).

Photodynamic Therapy Applications

- Novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These properties make such compounds promising candidates for use in photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

- Aminomethyl and alkoxymethyl derivatives have been explored for their inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, showing significant potential in therapeutic applications for conditions like Alzheimer's disease (Gulcin et al., 2017).

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

The primary targets of (5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one are aminoacyl-tRNA synthetases (AARSs) . AARSs are an essential part of protein biosynthesis machinery and attractive targets for drug discovery .

Mode of Action

The compound interacts with AARSs, inhibiting their function

Biochemical Pathways

The compound affects the protein biosynthesis pathway by inhibiting AARSs . This inhibition can disrupt the normal functioning of the cell, leading to various downstream effects.

Result of Action

The inhibition of AARSs disrupts protein biosynthesis, which can lead to cell death . This makes the compound potentially useful in treating diseases caused by organisms that rely on these enzymes.

特性

IUPAC Name |

(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQNEHSJTBPNPT-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

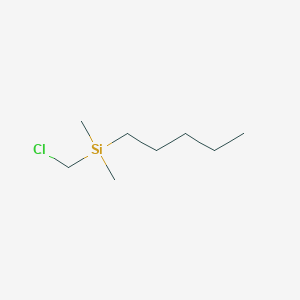

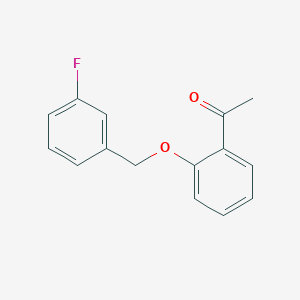

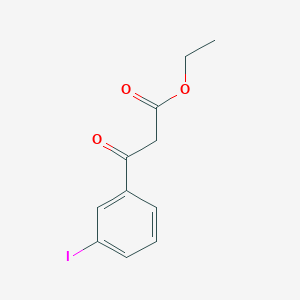

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

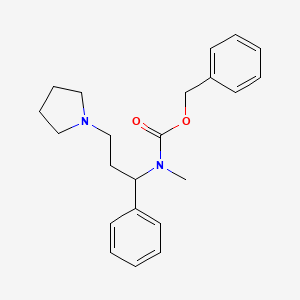

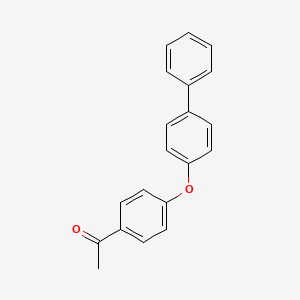

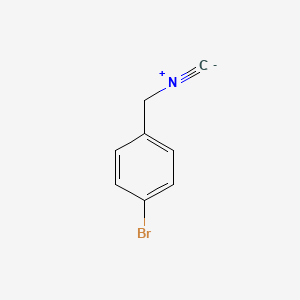

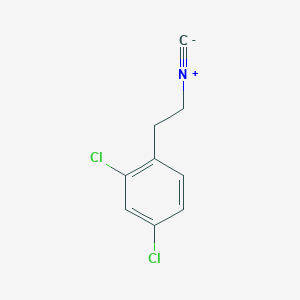

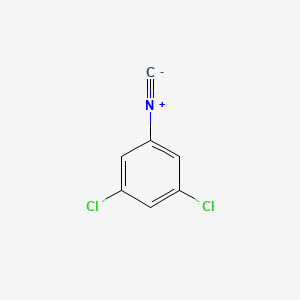

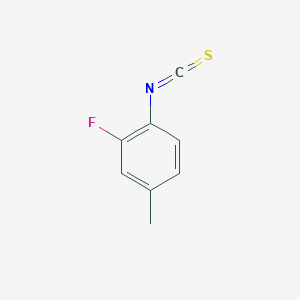

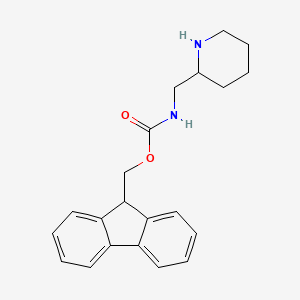

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1596735.png)